N-[(4-methylpyridin-2-yl)carbamothioyl]-4-propoxybenzamide
N-[(4-methylpyridin-2-yl)carbamothioyl]-4-propoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0911615
InChI:
InChI=1S/C17H19N3O2S/c1-3-10-22-14-6-4-13(5-7-14)16(21)20-17(23)19-15-11-12(2)8-9-18-15/h4-9,11H,3,10H2,1-2H3,(H2,18,19,20,21,23)
SMILES:
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C
Molecular Formula:
C17H19N3O2S
Molecular Weight:
329.4 g/mol
N-[(4-methylpyridin-2-yl)carbamothioyl]-4-propoxybenzamide
CAS No.:
Cat. No.: VC0911615
Molecular Formula: C17H19N3O2S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N3O2S |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | N-[(4-methylpyridin-2-yl)carbamothioyl]-4-propoxybenzamide |
| Standard InChI | InChI=1S/C17H19N3O2S/c1-3-10-22-14-6-4-13(5-7-14)16(21)20-17(23)19-15-11-12(2)8-9-18-15/h4-9,11H,3,10H2,1-2H3,(H2,18,19,20,21,23) |
| Standard InChI Key | KKCFWPREUAZABV-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator